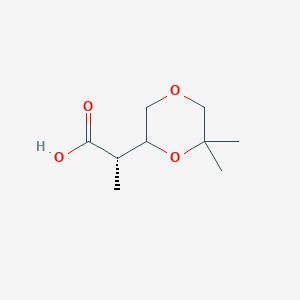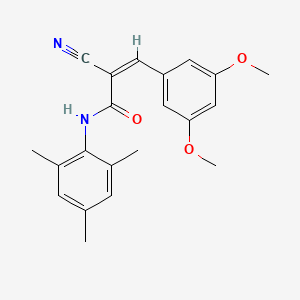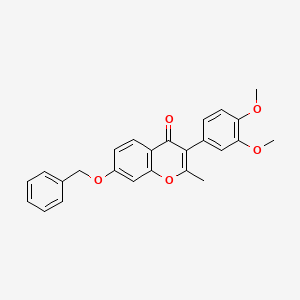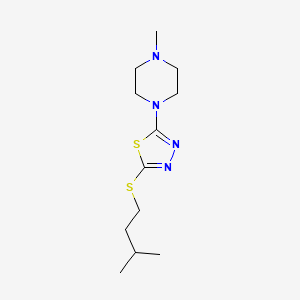![molecular formula C10H14BrF3 B2391272 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane CAS No. 2361644-22-4](/img/structure/B2391272.png)
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane, commonly known as BTBO, is a bicyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry. In
Mécanisme D'action
The mechanism of action of BTBO involves its ability to interact with various biological molecules, such as proteins and nucleic acids. BTBO can bind to specific sites on these molecules, which can alter their structure and function. This can lead to various biochemical and physiological effects, such as changes in enzyme activity, gene expression, and cell signaling.
Biochemical and Physiological Effects:
BTBO has been shown to have various biochemical and physiological effects, depending on its concentration and the specific biological molecule it interacts with. For example, BTBO has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various neurotransmitter receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, BTBO has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTBO in lab experiments is its unique chemical structure, which allows it to interact with specific biological molecules in a selective and reversible manner. Additionally, BTBO is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one limitation of using BTBO is its potential toxicity and side effects, which may limit its use in certain applications. Additionally, the precise mechanism of action of BTBO is still not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are many potential future directions for the study of BTBO. One direction is to further explore its potential therapeutic applications, such as in the treatment of cancer and Alzheimer's disease. Another direction is to study its interactions with specific biological molecules in more detail, which may provide insights into its mechanism of action. Additionally, future studies could focus on developing new synthesis methods for BTBO, which may improve its yield and purity. Overall, the study of BTBO has the potential to contribute to our understanding of various biological processes and may lead to the development of new therapeutic agents.
Méthodes De Synthèse
BTBO can be synthesized using a variety of methods, including the reaction of 2-trifluoromethylcyclohexanone with bromomethylcyclopropane in the presence of a base. Another method involves the reaction of 2-trifluoromethylcyclohexanone with bromine and magnesium in the presence of diethyl ether. The yield and purity of BTBO can be improved by using various purification methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BTBO has been used in various scientific research studies, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, BTBO has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In neuroscience, BTBO has been used to study the mechanism of action of various neurotransmitters, such as dopamine and serotonin. In chemical biology, BTBO has been used to study the structure and function of various proteins, such as enzymes and receptors.
Propriétés
IUPAC Name |
2-(bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3/c11-6-9(10(12,13)14)5-7-1-3-8(9)4-2-7/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSXNKONVCUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)

![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2391207.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2391209.png)
![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)
